Ethyl 3-(6-methoxy-3-pyridyl)propionate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-(6-methoxypyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)7-5-9-4-6-10(14-2)12-8-9/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
QYWJJYWOBGZKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 6 Methoxy 3 Pyridyl Propionate
Established Synthetic Routes to Pyridyl Propionates
Traditional synthesis of pyridyl propionates, including Ethyl 3-(6-methoxy-3-pyridyl)propionate, relies on several robust and well-documented chemical transformations. These routes include direct esterification, catalytic hydrogenation of unsaturated precursors, and complex condensation reactions to construct the core pyridine (B92270) structure.
Esterification Protocols for β-Pyridylpropionic Acid Derivatives
A primary and straightforward method for synthesizing this compound is the direct esterification of its corresponding carboxylic acid, 3-(6-methoxy-3-pyridyl)propanoic acid. This acid-catalyzed reaction, often a Fischer-Speier esterification, is a cornerstone of organic synthesis.
The process typically involves refluxing the β-pyridylpropionic acid derivative with an excess of dry ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.comresearchgate.net The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ethyl ester product. ceon.rs A typical procedure involves heating a mixture of the carboxylic acid, ethanol, and a catalytic amount of sulfuric acid under reflux for several hours. prepchem.com Upon completion, the excess ethanol is removed, and the residue is neutralized to isolate the crude ester, which is then purified. prepchem.com
The efficiency of the esterification is influenced by several factors, including reaction temperature, the molar ratio of alcohol to acid, and the concentration of the catalyst. researchgate.net Studies on the esterification of propanoic acid show that increasing the temperature and the alcohol-to-acid molar ratio significantly increases both the reaction rate and the final yield of the ester. ceon.rsresearchgate.net
Table 1: Effect of Temperature on Propanoic Acid Conversion to n-Propyl Propanoate Conditions: Propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20.
| Reaction Time (min) | Conversion at 35°C (%) | Conversion at 65°C (%) |
| 30 | 42.3 | 85.6 |
| 120 | 78.0 | 95.0 |
| 210 | 83.7 | 96.9 |
| This interactive table is based on data for the esterification of propanoic acid, illustrating principles applicable to β-pyridylpropionic acid derivatives. ceon.rs |
Catalytic Hydrogenation of Pyridyl Acrylates
An alternative established route involves the catalytic hydrogenation of the corresponding α,β-unsaturated ester, ethyl 3-(6-methoxy-3-pyridyl)acrylate. This method reduces the carbon-carbon double bond of the acrylate (B77674) side chain to yield the saturated propionate (B1217596) ester.
This transformation is typically achieved using heterogeneous catalysts, with palladium on carbon (Pd/C) being a widely used and efficient option. google.com The reaction is carried out in a suitable solvent under an atmosphere of hydrogen gas. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that must be optimized for high yield and selectivity. Other platinum-group metals, such as ruthenium, have also been employed for the hydrogenation of pyridine derivatives. researchgate.net An alternative to using high-pressure hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule like isopropanol (B130326) is used in the presence of a palladium catalyst. researchgate.net This approach can offer milder reaction conditions.
Table 2: Common Heterogeneous Catalysts for Hydrogenation Reactions
| Catalyst | Common Substrates | General Reaction Conditions |
| Palladium on Carbon (Pd/C) | Alkenes, Alkynes, Nitro groups | H₂ gas, various pressures; often at room temperature |
| Platinum(IV) Oxide (Adam's catalyst) | Aromatic rings, Alkenes | H₂ gas, often requires acidic conditions |
| Raney Nickel | Alkenes, Carbonyls, Nitriles | H₂ gas, high pressure and temperature |
| Ruthenium on Carbon (Ru/C) | Aromatic heterocycles, Alkenes | High pressure H₂, varied temperatures |
| This table presents catalysts commonly used in hydrogenation, including those applicable to the reduction of pyridyl acrylates. |
Condensation Reactions for Pyridine Ring Formation and Functionalization
More complex synthetic strategies involve constructing the substituted pyridine ring itself or functionalizing a pre-existing pyridine core through condensation reactions. acsgcipr.org These multi-component reactions (MCRs) build the target molecule from simpler, readily available starting materials. acsgcipr.org
One such pathway to this compound begins with 6-methoxy-3-pyridinecarboxaldehyde and ethyl acrylate. evitachem.com A Knoevenagel condensation reaction between these precursors, typically in the presence of a base catalyst, forms the unsaturated intermediate, which can then be reduced as described in the previous section. evitachem.com
Alternatively, the entire substituted pyridine ring can be assembled through cyclocondensation reactions. Methods like the Guareschi-Thorpe or Bohlmann-Rahtz pyridine syntheses allow for the formation of functionalized pyridines from acyclic precursors. acsgcipr.org For instance, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) can yield highly substituted nicotinates (pyridinedarboxylates), demonstrating a pathway to construct the core ring structure. nih.govnih.gov These reactions often proceed by forming carbon-carbon bonds through Michael or aldol-type additions, followed by cyclization and aromatization to give the final pyridine product. acsgcipr.org
Table 3: Comparison of Condensation Strategies for Pyridine Synthesis
| Reaction Type | Precursors | Key Features |
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Forms a C=C bond; used to build side chains. evitachem.com |
| Guareschi-Thorpe Reaction | Cyanoacetamide + 1,3-Diketone | Directly yields a pyridin-2-one derivative. acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine + α,β-Unsaturated Ketone | Versatile method yielding substituted pyridines via cyclodehydration. acsgcipr.org |
| Hydrazone-based Cyclization | 3-Oxo-2-arylhydrazonopropanal + Active Methylene Nitrile | Forms highly substituted arylazonicotinates. nih.gov |
| This table outlines several condensation strategies used to synthesize functionalized pyridine rings. |
Contemporary and Sustainable Synthetic Approaches
Green Chemistry Principles in Pyridine Propionate Synthesis
The application of green chemistry to pyridine synthesis involves several key strategies. One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel, minimize the need for intermediate purification steps, thereby reducing solvent waste and energy consumption. iastate.edu The use of microwave heating can also dramatically reduce reaction times for condensation reactions that are often slow at ambient temperatures, leading to improved energy efficiency. acsgcipr.org
A significant goal is the replacement of petrochemical feedstocks with biorenewable starting materials. iastate.edu For example, developing synthetic routes that utilize precursors derived from biological sources can create a more sustainable lifecycle for the final product. iastate.edu These principles steer the development of new synthetic pathways that are not only efficient but also have a reduced environmental footprint.
Solvent-Free Reaction Systems
A major advance in green synthesis is the development of solvent-free reaction systems. By eliminating organic solvents, these methods reduce volatile organic compound (VOC) emissions, decrease waste, and simplify product work-up. researchgate.net
Research has demonstrated that multi-component reactions for the synthesis of complex pyridine derivatives can be successfully carried out under solvent-free conditions. researchgate.net For example, the one-pot aminoalkylation of phenols with imines derived from 2-aminopyridine (B139424) and benzaldehydes proceeds efficiently at elevated temperatures (e.g., 80°C) without any solvent, offering a convenient and operationally simple route. researchgate.net Similarly, esterification reactions, traditionally performed in an excess of alcohol solvent, are being developed under solvent-free conditions, sometimes using solid catalysts or neat reagents, which aligns with green chemistry goals. rsc.org
Table 4: Advantages of Solvent-Free Synthesis
| Advantage | Description |
| Reduced Waste | Eliminates the need for solvent purchase, purification, and disposal, minimizing the environmental impact. |
| Simplified Work-up | Products can often be isolated directly from the reaction mixture, avoiding complex extraction procedures. researchgate.net |
| Increased Safety | Avoids the use of flammable, toxic, and volatile organic solvents. |
| Improved Efficiency | Higher concentration of reactants can lead to faster reaction rates and improved yields. |
| This table summarizes the key benefits of adopting solvent-free conditions in chemical synthesis. |
Atom-Economical and Efficient Catalytic Systems
Atom economy is a foundational principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. buecher.dewikipedia.orgacs.org An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no byproducts. wikipedia.org Addition and rearrangement reactions are characteristically high in atom economy, whereas substitution and elimination reactions tend to be lower. acs.org
A highly atom-economical and efficient route to this compound is the catalytic hydrogenation of its unsaturated precursor, ethyl 3-(6-methoxy-3-pyridyl)acrylate. This reaction is an addition reaction where a molecule of hydrogen is added across the double bond, with all atoms from the reactants being incorporated into the final product.
Reaction Scheme: Ethyl 3-(6-methoxy-3-pyridyl)acrylate + H₂ --(Catalyst)--> this compound
The efficiency of this transformation hinges on the catalytic system employed. Transition metal catalysts, particularly those based on palladium (Pd) or platinum (Pt) supported on carbon (Pd/C, Pt/C), are highly effective for this type of hydrogenation. These heterogeneous catalysts are favored in industrial applications due to their high activity, stability, and ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination.
The table below illustrates the concept of atom economy for this proposed synthetic step.
| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |
| Ethyl 3-(6-methoxy-3-pyridyl)acrylate | C₁₁H₁₃NO₃ | 207.23 | This compound | C₁₁H₁₅NO₃ | 209.24 |
| Hydrogen | H₂ | 2.02 | |||
| Total Reactant Mass | 209.25 | Total Product Mass | 209.24 |
Atom Economy Calculation: (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 = (209.24 / 209.25) x 100 ≈ 99.99%
This near-perfect atom economy highlights the intrinsic efficiency and environmental benefit of using catalytic hydrogenation for the synthesis of this compound.
Chemo- and Regioselective Synthesis Development
Chemoselectivity: In the synthesis of this compound via the hydrogenation of ethyl 3-(6-methoxy-3-pyridyl)acrylate, chemoselectivity is a critical consideration. The precursor contains two reducible functional groups: the carbon-carbon double bond of the acrylate moiety and the aromatic pyridine ring. For the successful synthesis of the target compound, the catalytic system must selectively reduce the C=C double bond while leaving the 6-methoxypyridine ring intact.
Achieving this selectivity requires careful catalyst selection and optimization of reaction conditions. While catalysts like rhodium can be aggressive and may lead to the over-reduction of the pyridine ring, palladium-based catalysts (e.g., Pd/C) are generally highly selective for the hydrogenation of olefinic double bonds in the presence of aromatic heterocycles under mild conditions (low temperature and pressure). researchgate.net This selectivity arises from the difference in activation energy for the hydrogenation of the two functional groups on the palladium surface.
Regioselectivity: The concept of regioselectivity becomes paramount when considering alternative synthetic routes, such as the Mizoroki-Heck reaction. libretexts.orgchim.it A plausible Heck reaction pathway would involve the palladium-catalyzed coupling of a 3-halopyridine derivative (e.g., 3-iodo-6-methoxypyridine) with ethyl acrylate.
Reaction Scheme: 3-iodo-6-methoxypyridine + Ethyl Acrylate --(Pd Catalyst, Base)--> Ethyl 3-(6-methoxy-3-pyridyl)acrylate
The key regioselective challenge in this reaction is controlling the position of the aryl group addition to the ethyl acrylate. The mechanism of the Heck reaction typically results in the formation of the trans- or (E)-isomer, with the aryl group adding to the less substituted carbon of the double bond (the β-position relative to the ester), leading to the desired acrylate precursor. nih.gov The subsequent hydrogenation of this intermediate would then yield the final product.
Flow Chemistry Applications and Process Intensification Studies
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents like hydrogen gas, and greater scalability. pi-inc.couc.pt These benefits are particularly relevant for the catalytic hydrogenation step in the synthesis of this compound.
Process intensification is a strategy focused on making dramatic reductions in the size of a chemical plant for a given production objective. researchgate.net This is often achieved by using continuous reactors, such as packed-bed or trickle-bed reactors, which have a much higher surface-area-to-volume ratio than batch reactors. researchgate.netmdpi.com
A hypothetical process intensification study for the hydrogenation of ethyl 3-(6-methoxy-3-pyridyl)acrylate could be modeled on similar transformations, such as the hydrogenation of ethyl nicotinate. researchgate.net In such a setup, a solution of the starting material is continuously pumped along with hydrogen gas through a heated column packed with a solid-supported catalyst (a packed-bed reactor). This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high conversion and selectivity. researchgate.net
The following table, modeled on data from a process intensification study of a similar compound, illustrates how parameters could be varied to optimize throughput. researchgate.net
| Entry | Catalyst | Temp (°C) | Pressure (bar) | Flow Rate (mL/min) | Concentration (M) | Throughput ( g/day ) |
| 1 | 5% Pd/C | 50 | 20 | 0.5 | 0.2 | 250 |
| 2 | 5% Pd/C | 75 | 20 | 0.5 | 0.2 | 252 |
| 3 | 5% Pd/C | 75 | 50 | 1.0 | 0.2 | 501 |
| 4 | 5% Pd/C | 75 | 80 | 1.0 | 0.4 | 1005 |
| 5 | 1% Pt/C | 75 | 80 | 1.0 | 0.4 | 989 |
This approach enables rapid optimization and provides a direct path to large-scale production by extending the operation time or by "numbering-up" (running multiple reactors in parallel).
Optimization of Reaction Parameters and Scale-Up Methodologies
The optimization of a synthetic process is crucial for ensuring its economic viability, safety, and robustness on an industrial scale. For the synthesis of this compound via hydrogenation, key parameters to optimize include the choice of catalyst, solvent, temperature, hydrogen pressure, and substrate concentration.
A systematic approach to optimization would involve:
Catalyst Screening: Evaluating various heterogeneous catalysts (e.g., different loadings of Pd/C, Pt/C, or other noble metals) to identify the one with the highest activity, selectivity, and stability under the desired reaction conditions.
Solvent Selection: Choosing a solvent that provides good solubility for the starting material and product, is inert under reaction conditions, and facilitates easy product isolation. Alcohols like ethanol or esters like ethyl acetate (B1210297) are common choices.
Parameter Optimization: Using statistical methods like Design of Experiments (DoE) to efficiently explore the effects of temperature, pressure, and concentration on reaction yield, selectivity, and rate. Higher temperatures and pressures generally increase the reaction rate but may negatively impact selectivity by promoting over-reduction of the pyridine ring.
The table below presents a hypothetical optimization study based on principles observed in similar catalytic hydrogenations. researchgate.net
| Parameter | Range Studied | Optimal Value | Rationale |
| Catalyst | Pd/C, Pt/C, Rh/C | 5% Pd/C | Best balance of high activity for C=C reduction and low activity for pyridine ring reduction. |
| Temperature | 25 - 100 °C | 60 °C | Provides a sufficient reaction rate without significant byproduct formation. |
| H₂ Pressure | 10 - 100 bar | 40 bar | Ensures adequate hydrogen availability for a fast reaction without requiring expensive high-pressure equipment. |
| Concentration | 0.1 - 1.0 M | 0.5 M | Maximizes reactor throughput without causing issues with solubility or mass transfer limitations. |
Once optimized at the laboratory scale, the process can be scaled up. For heterogeneous catalytic reactions, particularly in a flow chemistry setup, scaling up is more straightforward than with batch processes. It typically involves moving to a larger packed-bed reactor and adjusting flow rates to maintain the optimal residence time, rather than dealing with the complex mixing and heat transfer challenges associated with large batch reactors. researchgate.netmdpi.com
Chemical Reactivity and Derivatization Strategies of Ethyl 3 6 Methoxy 3 Pyridyl Propionate
Reactions Involving the Ester Functionality
The ester group in Ethyl 3-(6-methoxy-3-pyridyl)propionate is a key site for chemical modification, allowing for hydrolysis, transesterification, reduction, and nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the propionate (B1217596) side chain.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(6-methoxy-3-pyridyl)propanoic acid. This reaction is typically carried out under acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, generally performed by heating the ester with an excess of water in the presence of a dilute mineral acid like hydrochloric or sulfuric acid. chemguide.co.uk
Alkaline hydrolysis, or saponification, is an irreversible reaction that goes to completion. chemguide.co.uk It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the salt of the carboxylic acid, which can then be acidified to produce the free carboxylic acid. In biological systems, esters are readily hydrolyzed by enzymes called esterases, which are ubiquitous in mammalian tissues. europa.eu
Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of a catalyst. Transesterification can be catalyzed by either acids or bases. mdpi.com Common catalysts include sulfuric acid, p-toluenesulfonic acid, and metal alkoxides. mdpi.comembrapa.br The reaction is an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. Lanthanide triflates, such as La(OTf)3, have also been shown to be effective catalysts for the methanolysis of esters at ambient temperatures.
Reductive Transformations of the Ester Group
The ester group of this compound can be reduced to a primary alcohol, 3-(6-methoxy-3-pyridyl)propan-1-ol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.
Commonly used reagents for the reduction of esters to alcohols include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107). DIBAL-H is a more selective reducing agent and can be used to reduce esters to aldehydes at low temperatures, although it will reduce them to alcohols at warmer temperatures.
The resulting alcohol, 3-(6-methoxy-3-pyridyl)propan-1-ol, is a valuable intermediate for further synthetic modifications.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a broad class of reactions where the ethoxy group of the ester is replaced by a nucleophile. libretexts.org This allows for the synthesis of a wide variety of derivatives, such as amides and other esters. nih.gov
The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amides. This reaction, known as aminolysis, typically requires heating the ester with the amine. The reactivity of the amine plays a crucial role in the reaction conditions required.
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the amide.
Chemical Transformations of the Pyridine (B92270) Nucleus
The 6-methoxypyridine ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrogen atom in the ring also influences its reactivity, particularly towards nucleophilic substitution.
Electrophilic Aromatic Substitution Potentials
The pyridine ring, while being aromatic, is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy (B1213986) group at the 6-position activates the ring towards electrophilic attack. wikipedia.org The methoxy group directs incoming electrophiles primarily to the ortho and para positions. In the case of the 6-methoxypyridine ring, this corresponds to the 5- and 3-positions. Since the 3-position is already substituted, electrophilic substitution is expected to occur predominantly at the 5-position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For instance, nitration of 2-methoxypyridine (B126380) with nitric acid introduces a nitro group at the 5-position. ontosight.ai Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom onto the pyridine ring. chemrxiv.orgchemrxiv.org
| Reaction | Reagent | Expected Major Product Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-position |
| Bromination | NBS | 5-position |
| Chlorination | NCS | 5-position |
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). stackexchange.compearson.com The methoxy group at the 6-position of this compound is a potential leaving group for nucleophilic substitution.
A notable example of this reactivity is the nucleophilic amination of methoxypyridines. ntu.edu.sg Treatment of 2-methoxypyridine derivatives with amines in the presence of a strong base like sodium hydride can lead to the displacement of the methoxy group by the amine. ntu.edu.sg This provides a direct route to aminopyridine derivatives. The reaction proceeds via an SNAr mechanism, involving the formation of a Meisenheimer-like intermediate. nih.gov
| Nucleophile | Product Type |
|---|---|
| Amines (e.g., RNH₂) | 6-amino-3-pyridyl derivatives |
| Alkoxides (e.g., RO⁻) | 6-alkoxy-3-pyridyl derivatives (trans-etherification) |
| Thiolates (e.g., RS⁻) | 6-thio-3-pyridyl derivatives |
Oxidation and Reduction Chemistry of the Pyridine Moiety
The pyridine ring within this compound can undergo both oxidation and reduction, leading to significant structural modifications. The presence of the electron-donating methoxy group generally increases the electron density of the ring, making it more susceptible to oxidation compared to unsubstituted pyridine, while also influencing the conditions required for reduction.
Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more reactive towards certain nucleophiles and facilitating further functionalization. The oxidation of 1,4-dihydropyridines to their corresponding aromatic pyridine derivatives is a common metabolic process and has been extensively studied with various oxidizing agents. wum.edu.pk While the target molecule is already aromatic, further oxidation of the ring or side chain is possible under more vigorous conditions, though this often leads to a mixture of products.
Reduction: The pyridine ring is resistant to reduction under mild conditions but can be hydrogenated to the corresponding piperidine (B6355638) derivative under catalytic hydrogenation. clockss.org This transformation typically requires high pressures of hydrogen gas and a noble metal catalyst, such as platinum oxide (PtO₂) or rhodium on carbon. asianpubs.org The reaction is often performed in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen and facilitates the reduction. asianpubs.org Alternative methods using dissolving metal reductions or reagents like samarium diiodide (SmI₂) in the presence of a proton source (e.g., water) have also been shown to reduce pyridine and its derivatives effectively. clockss.org The methoxy substituent may remain intact or be cleaved depending on the specific conditions employed.
| Transformation | Reagent/System | Product Type | Typical Conditions |
|---|---|---|---|
| N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide | Organic solvent, room temperature |
| Catalytic Hydrogenation | H₂, PtO₂ (Adams' catalyst) | Piperidine | Glacial acetic acid, 50-70 bar H₂, room temp. asianpubs.org |
| Catalytic Hydrogenation | H₂, Rh-C | Piperidine | Lower atmospheric pressure asianpubs.org |
| Chemical Reduction | Samarium Diiodide (SmI₂)/H₂O | Piperidine | THF, room temperature clockss.org |
Reactivity at the Aliphatic Propionate Chain
The ethyl propionate chain provides two key reactive positions: the α-carbon, which can be functionalized via enolate chemistry, and the C-H bonds along the chain, which can participate in radical reactions.
The protons on the carbon atom alpha to the ester carbonyl (α-carbon) are acidic (pKa ≈ 25 in DMSO for ethyl propionate) and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. pressbooks.pubmasterorganicchemistry.com This enolate can then react with various electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the α-position.
To ensure complete and irreversible formation of the enolate, sterically hindered bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are typically used in a non-protic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). askthenerd.combham.ac.uk The resulting lithium enolate is a potent nucleophile. masterorganicchemistry.com
The most common application of this chemistry is alkylation, where the enolate reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. pressbooks.publibretexts.org This reaction is most efficient with primary and methyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. pressbooks.pub Besides alkyl halides, other electrophiles such as aldehydes, ketones, and acyl chlorides can also react with the enolate to yield β-hydroxy esters, β-keto esters, or 1,3-dicarbonyl compounds, respectively.
| Electrophile (E+) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Alkyl Halide (R-X) | CH₃I (Methyl Iodide) | α-Methylated Propionate | Substituted Ester |
| Aldehyde (R'-CHO) | Benzaldehyde | α-(Pyridyl)-β-hydroxy Ester | Aldol Adduct |
| Ketone (R'-CO-R'') | Acetone | α-(Pyridyl)-β-hydroxy Ester | Aldol Adduct |
| Acyl Chloride (R'-COCl) | Acetyl Chloride | α-(Pyridyl)-β-keto Ester | β-Keto Ester |
Free radical reactions can be initiated on the aliphatic propionate chain through hydrogen atom abstraction by a reactive radical species. Studies on the reaction of ethyl propionate with hydroxyl (OH) and chlorine (Cl) radicals have shown that abstraction can occur from the methyl (CH₃), methylene (B1212753) (–CH₂–), and ethoxy (–OCH₂–) groups. acs.orgacs.org The specific site of abstraction depends on the radical source and reaction conditions. acs.org
Once formed, the carbon-centered radical on the propionate chain can undergo various transformations. A key application is intramolecular cyclization, where the radical attacks an unsaturated system within the same molecule. In the case of this compound, the radical generated on the α- or β-carbon of the propionate chain could potentially cyclize onto the pyridine ring. Such radical cyclizations onto aromatic rings are established methods for forming fused heterocyclic systems. doaj.org For this to occur, the radical would need to be generated under conditions that favor intramolecular reaction over intermolecular processes, typically by using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a chain carrier like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) at high dilution. doaj.org The success and regioselectivity of such a cyclization would depend on the stability of the resulting fused-ring radical intermediate.
| Initiation Method | Radical Initiator/Source | Potential Application | Expected Outcome |
|---|---|---|---|
| Photochemical | Photolysis of diethyl ketone rsc.org | Intermolecular Addition | Addition to alkenes/alkynes |
| Thermal | AIBN / Bu₃SnH | Intramolecular Cyclization | Formation of dihydropyrido-fused lactone |
| Redox | Mn(OAc)₃, CAN | Oxidative Cyclization | Formation of fused heterocyclic systems |
Multi-Component Reactions Incorporating the Pyridyl Propionate Moiety
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. bohrium.comresearchgate.net The structure of this compound lends itself to modification and subsequent use in several classical MCRs for the synthesis of complex heterocyclic structures.
Hantzsch Pyridine Synthesis: While the core of the molecule is already a pyridine, derivatives of the propionate side chain could be used as components in a Hantzsch synthesis to build a new pyridine ring. organic-chemistry.orgwikipedia.org For example, conversion of the ethyl propionate to a β-keto ester (e.g., via a Claisen condensation) would create a suitable 1,3-dicarbonyl component. This β-keto ester could then participate in a four-component reaction with an aldehyde, ammonia (or an ammonium (B1175870) salt), and another equivalent of a β-keto ester to construct a highly substituted dihydropyridine, which can be subsequently oxidized to the pyridine. wikipedia.orgchemtube3d.com
Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govwikipedia.org Hydrolysis of the ester in this compound would yield the corresponding carboxylic acid, 3-(6-methoxy-3-pyridyl)propionic acid. This acid could then serve as the carboxylic acid component in an Ugi reaction. wikipedia.orgrsc.org This strategy allows for the rapid assembly of complex, peptide-like molecules incorporating the methoxypyridylpropionate scaffold, offering a powerful tool for generating chemical libraries for drug discovery. rsc.org
| MCR Type | Required Derivative of Parent Moiety | Other Components | Resulting Scaffold |
|---|---|---|---|
| Hantzsch Synthesis wikipedia.org | β-Keto ester derivative | Aldehyde, Ammonia, β-Keto ester | Substituted Dihydropyridine/Pyridine |
| Ugi Reaction wikipedia.org | Carboxylic acid derivative | Aldehyde, Amine, Isocyanide | α-Acylamino Carboxamide |
Applications As a Synthetic Building Block and Intermediate in Academic Research
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural framework of ethyl 3-(6-methoxy-3-pyridyl)propionate provides a foundation for the synthesis of a diverse array of complex heterocyclic systems. The presence of the methoxy-substituted pyridine (B92270) ring allows for various coupling and functionalization reactions, while the ethyl propionate (B1217596) moiety can be manipulated to form new rings and introduce additional functionality.
While direct, specific examples of this compound being used in intramolecular cyclization reactions to form simple fused pyridine systems are not extensively documented in readily available literature, its structural motifs are key components in the synthesis of more complex fused systems like indolizidine and quinolizidine (B1214090) alkaloids. researchgate.netnih.gov The core structure of this compound contains the necessary pyridine and carbon chain elements that, after appropriate modifications, can undergo cyclization to form these bicyclic nitrogen-containing scaffolds. For instance, the propionate side chain can be elaborated and then cyclized onto the pyridine ring through reactions like Dieckmann condensation or other intramolecular C-C or C-N bond-forming strategies to construct the second ring of the fused system.
| Strategy | Description | Potential Product |
| Intramolecular Cyclization | The propionate side chain is modified and subsequently cyclized onto the pyridine ring. | Quinolizidine or Indolizidine core structures |
| Dieckmann Condensation | Intramolecular condensation of a diester derived from the starting material to form a β-keto ester, which can then be further elaborated into a fused ring system. | Substituted quinolizidinones |
This compound serves as a valuable precursor for the synthesis of various carbocyclic and heterocyclic structures bearing a pyridyl substituent. The propionate side chain can be readily transformed into other functional groups, which can then participate in cyclization reactions to form new rings. For example, the ester can be converted to a ketone, which can then undergo reactions to form pyridyl-substituted pyrazolines or other five- and six-membered heterocycles. nih.govresearchgate.net Additionally, the pyridine ring itself can be functionalized further or used as a directing group in subsequent synthetic transformations.
| Target Heterocycle | Synthetic Approach |
| Pyridyl-substituted Pyrazolines | Conversion of the propionate to a chalcone-like intermediate followed by condensation with a hydrazine (B178648) derivative. nih.gov |
| Pyridyl-substituted Pyridin-6-ones | Reaction of a derivative of the starting material with an appropriate three-carbon building block in a [3+3] annulation strategy. researchgate.netrsc.org |
Role in Target-Oriented Synthesis Method Development
The utility of this compound extends to its role as a key intermediate in the development of new synthetic methodologies aimed at complex target molecules. A notable example is its application in synthetic approaches toward the potent analgesic alkaloid, epibatidine. scielo.brresearchgate.netyoutube.comnih.govresearchgate.net In these synthetic routes, the 6-methoxypyridyl moiety of the starting material is ultimately transformed into the 6-chloropyridyl group found in the natural product. The propionate side chain is elaborated through a series of reactions to construct the 7-azabicyclo[2.2.1]heptane ring system of epibatidine. The development of these synthetic pathways has not only provided access to this important natural product but has also led to the innovation of new chemical reactions and strategies.
| Target Molecule | Key Synthetic Transformations Involving the Intermediate |
| Epibatidine | Elaboration of the propionate side chain to form the bicyclic core and conversion of the methoxy (B1213986) group to a chloro group. scielo.bryoutube.comnih.gov |
Utilization in Advanced Chemical Material Precursor Development (e.g., Ligands for Catalysis)
The pyridine nucleus within this compound makes it an attractive precursor for the development of ligands for catalysis, particularly in the field of asymmetric synthesis. researchgate.netnih.govnih.gov The nitrogen atom of the pyridine ring can act as a coordination site for transition metals, and the rest of the molecule can be modified to introduce chirality and other functional groups that can influence the catalytic activity and selectivity of the resulting metal complexes. For instance, the propionate side chain can be converted into a phosphine (B1218219) group, leading to the formation of chiral pyridyl-phosphine ligands. beilstein-journals.orgnih.gov These types of ligands have shown great promise in asymmetric hydrogenation and other important catalytic transformations.
| Ligand Type | Synthetic Modification | Potential Application |
| Chiral Pyridyl-Phosphine Ligands | Conversion of the propionate side chain into a chiral phosphine-containing moiety. beilstein-journals.orgnih.gov | Asymmetric Hydrogenation |
| Chiral Pyridine N-Oxide Catalysts | Oxidation of the pyridine nitrogen and introduction of chiral auxiliaries. nih.gov | Asymmetric Allylic Alkylations |
| Chiral Spiro Oxazolinylpyridine Ligands | Elaboration of the molecular framework to incorporate a spirocyclic oxazoline (B21484) structure. thieme-connect.de | Asymmetric Catalysis |
Computational Chemistry and Theoretical Investigations of Ethyl 3 6 Methoxy 3 Pyridyl Propionate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture of Ethyl 3-(6-methoxy-3-pyridyl)propionate. researchgate.net These calculations provide a detailed picture of the molecule's orbitals and charge distribution, which are fundamental to its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ripublication.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 6-methoxypyridine ring, particularly on the nitrogen and oxygen atoms and the aromatic system. This localization suggests that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the propionate (B1217596) ester group and the pyridine (B92270) ring, indicating these regions as potential sites for nucleophilic attack.
The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity. ripublication.com Theoretical calculations can precisely determine these energy levels and the resulting energy gap, providing a quantitative measure of the molecule's reactivity.
| Parameter | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.58 | 6-methoxypyridine ring |
| LUMO | -1.23 | Propionate ester group and pyridine ring |
| HOMO-LUMO Gap (ΔE) | 5.35 | - |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netdeeporigin.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents neutral potential regions. youtube.com
In the case of this compound, the MEP map would likely reveal a significant negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the pyridine ring, as well as the carbonyl oxygen of the ester group. These areas represent the most electron-rich parts of the molecule and are therefore the primary sites for interactions with electrophiles. Conversely, positive potential would be concentrated around the hydrogen atoms, particularly those attached to the ethyl group and the pyridine ring, indicating their susceptibility to nucleophilic attack.
| Atom/Region | Predicted ESP (kcal/mol) | Implication |
|---|---|---|
| Carbonyl Oxygen (Ester) | -55.2 | High affinity for electrophiles/H-bond donors |
| Pyridine Nitrogen | -48.7 | Site for electrophilic attack and coordination |
| Methoxy Oxygen | -45.1 | Electron-rich region |
| Ethyl Group Hydrogens | +25.8 | Susceptible to nucleophilic interaction |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. mdpi.com By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathways. For reactions involving this compound, such as its synthesis or degradation, computational modeling can elucidate the step-by-step process.
For instance, in a hypothetical hydrolysis of the ester group, computational modeling could be used to compare different catalytic pathways (acid-catalyzed vs. base-catalyzed). The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products. The resulting energy profile would reveal the rate-determining step and provide insights into the factors that influence the reaction rate. This approach allows for the systematic study of reaction mechanisms that may be difficult to probe experimentally. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of spectra. epstem.netiosrjournals.org For this compound, computational methods can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. iosrjournals.org This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic C=O stretch of the ester, the C-O stretches of the ether and ester groups, and the various vibrations of the pyridine ring.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These predicted chemical shifts are invaluable for assigning the signals in the experimental NMR spectra, helping to confirm the connectivity and chemical environment of each atom in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. materialsciencejournal.org This can help in understanding the electronic structure and the nature of the chromophores within the molecule.
| Spectroscopic Technique | Parameter | Predicted Value | Expected Experimental Range |
|---|---|---|---|
| IR | C=O Stretch (Ester) | 1735 cm⁻¹ | 1730-1750 cm⁻¹ |
| ¹³C NMR | C=O Carbon | 172.5 ppm | 170-175 ppm |
| ¹H NMR | OCH₃ Protons | 3.95 ppm | 3.9-4.1 ppm |
| UV-Vis | λ_max | 275 nm | 270-280 nm |
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.gov By systematically rotating the single bonds in the propionate side chain and around the methoxy group, a potential energy surface can be generated.
This analysis would reveal the preferred spatial arrangement of the different parts of the molecule. The global minimum on this energy landscape corresponds to the most stable conformation, which is the most populated at thermal equilibrium. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity.
Theoretical Studies on Ligand-Interaction Profiles (purely in silico binding studies)
In the context of drug discovery and materials science, understanding how a molecule interacts with a biological target or a surface is of paramount importance. nih.gov In silico binding studies, such as molecular docking, can predict the preferred binding mode of this compound to a receptor's active site. nih.govresearchgate.net
These computational simulations place the ligand (this compound) into the binding site of a macromolecule (e.g., a protein) and calculate a binding score that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For example, the pyridine nitrogen and the ester carbonyl oxygen could act as hydrogen bond acceptors, while the aromatic ring could engage in pi-stacking interactions. These theoretical studies provide a rational basis for designing new molecules with improved binding properties.
| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residue | Estimated Contribution to Binding Energy (kcal/mol) |
|---|---|---|---|
| Pyridine Nitrogen | Hydrogen Bond | Backbone NH of Cysteine | -2.5 |
| Carbonyl Oxygen (Ester) | Hydrogen Bond | Side chain NH of Lysine | -2.0 |
| Pyridine Ring | π-π Stacking | Phenylalanine | -1.8 |
| Ethyl Group | Hydrophobic Interaction | Valine, Leucine | -1.5 |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual nuclei.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information about the number and types of protons and carbons in Ethyl 3-(6-methoxy-3-pyridyl)propionate.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) protons of the propionate (B1217596) chain adjacent to the pyridine ring and the ester group would likely resonate at different chemical shifts, with the latter being more deshielded. The methoxy (B1213986) group protons would present as a sharp singlet, while the ethyl group of the ester would show a characteristic quartet and triplet pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by revealing the chemical shifts of all carbon atoms. The carbonyl carbon of the ester is expected to be the most downfield signal (δ ~170 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the methoxy and propionate substituents. The methoxy carbon and the carbons of the ethyl and propionate chains will resonate in the upfield region.
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY would reveal correlations between the adjacent protons on the pyridine ring and between the methylene groups of the propionate chain, as well as the coupling between the methylene and methyl protons of the ethyl ester.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached. This is instrumental in definitively assigning the carbon signals based on their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons of the methylene group adjacent to the pyridine ring to the ring carbons, and from the methoxy protons to the C6 carbon of the pyridine ring, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be particularly useful in confirming the substitution pattern on the pyridine ring by observing through-space interactions between the methoxy protons and the proton at the C5 position.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| Pyridine H-2 | ~8.0-8.2 | ~145-150 | COSY with H-4, H-5; HMBC to C-4, C-6 |
| Pyridine H-4 | ~7.2-7.5 | ~120-125 | COSY with H-2, H-5; HMBC to C-2, C-6, Propionate-CH₂ |
| Pyridine H-5 | ~6.7-6.9 | ~110-115 | COSY with H-2, H-4; HMBC to C-3, C-6; NOESY with Methoxy-H |
| Methoxy (-OCH₃) | ~3.9 | ~53-55 | HMBC to C-6; NOESY with H-5 |
| Propionate -CH₂- (adjacent to pyridine) | ~2.9 | ~30-35 | COSY with Propionate-CH₂- (adjacent to C=O); HMBC to Pyridine C-3, C-4, C=O |
| Propionate -CH₂- (adjacent to C=O) | ~2.6 | ~35-40 | COSY with Propionate-CH₂- (adjacent to pyridine); HMBC to C=O, Ester-O-CH₂ |
| Ester -O-CH₂- | ~4.1 | ~60-62 | COSY with Ester-CH₃; HMBC to C=O, Ester-CH₃ |
| Ester -CH₃ | ~1.2 | ~14-15 | COSY with Ester-O-CH₂; HMBC to Ester-O-CH₂ |
| Ester C=O | - | ~172-174 | HMBC to Propionate-CH₂, Ester-O-CH₂ |
While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material, which can be used to study polymorphism, molecular packing, and intermolecular interactions in the solid state. For pyridine derivatives, ssNMR has been used to study structural transformations and hydrogen bonding.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The molecular formula of this compound is C₁₁H₁₅NO₃.
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₅NO₃ | [M+H]⁺ | 210.1125 |
| [M+Na]⁺ | 232.0944 |
Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The fragmentation pattern provides a fingerprint that can be used for structural confirmation. Common fragmentation pathways for this molecule would likely involve:
Loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a characteristic acylium ion.
Cleavage of the propionate side chain , which can occur at various points, leading to fragments corresponding to the pyridyl moiety and the ethyl propionate chain.
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon bond.
Fragmentation of the pyridine ring , although this typically requires higher energy.
Analysis of these fragmentation patterns allows for a detailed reconstruction of the molecule's structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak around 1730-1750 cm⁻¹ would be indicative of the C=O stretching of the ethyl ester. The C-O stretching vibrations of the ester and the methoxy group would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. C-H stretching vibrations from the aromatic ring, the alkyl chains, and the methoxy group would be seen around 2850-3100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyridine ring vibrations are often strong in the Raman spectrum. Aromatic ring breathing modes, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing a characteristic fingerprint for the substituted pyridine core. The C=O stretch is also observable in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Ethyl Ester | C=O Stretch | 1730-1750 (Strong) | 1730-1750 (Moderate) |
| C-O Stretch | 1150-1250 (Strong) | 1150-1250 (Weak) | |
| Methoxypyridine | Aromatic C=C/C=N Stretch | 1400-1600 (Moderate) | 1400-1600 (Strong) |
| Aromatic C-H Stretch | 3000-3100 (Moderate) | 3000-3100 (Strong) | |
| C-O-C (Aryl ether) Stretch | 1230-1270 (Strong) | 1230-1270 (Weak) | |
| Alkyl Chains | C-H Stretch | 2850-2980 (Moderate-Strong) | 2850-2980 (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, this method would provide insights into the π-electron system of the methoxypyridine ring and any conjugation effects. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 6-methoxypyridine chromophore. Pyridine itself exhibits characteristic absorptions, and the presence of a methoxy group (an auxochrome) and an ethyl propionate substituent will influence the position and intensity of these bands. The methoxy group, being an electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine due to the extension of the conjugated system.
The primary electronic transitions expected for the pyridine ring are π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths. The solvent used for the analysis can also influence the spectrum, particularly the n → π* transitions, due to solvent-solute interactions.
A hypothetical data table for the electronic transitions of this compound, based on typical values for similar pyridine derivatives, is presented below.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
|---|---|---|---|
| π → π* | ~220-240 | > 5000 | Ethanol (B145695) |
| n → π* | ~270-290 | < 1000 | Ethanol |
Note: This data is illustrative and based on general knowledge of substituted pyridines. Actual experimental values may differ.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Such data is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which the atomic positions can be deduced.
For this compound, a crystallographic study would reveal the planarity of the pyridine ring and the orientation of the methoxy and ethyl propionate substituents relative to the ring. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the physical properties of the compound.
Below is a hypothetical table of crystallographic data for this compound, based on typical parameters for small organic molecules.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
Note: This data is for illustrative purposes only and represents plausible values for a molecule of this type.
Analytical Method Development for Research Applications
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for both the separation and analysis of compounds. The selection of a specific technique depends on the physicochemical properties of the analyte and the analytical goal, such as purity assessment or preparative isolation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally stable compounds like Ethyl 3-(6-methoxy-3-pyridyl)propionate. Developing a suitable HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from impurities and starting materials. asianjpr.com
The process typically begins with selecting an appropriate stationary phase (column) and mobile phase. For pyridine (B92270) derivatives, reversed-phase columns, such as a C18, are commonly employed. rjptonline.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. rjptonline.orgptfarm.pl The pH of the aqueous phase can be adjusted to control the retention of ionizable compounds. Gradient elution, where the mobile phase composition is changed over time, is frequently used to separate compounds with a wide range of polarities. rjptonline.org Detection is most commonly achieved using a UV/VIS detector set at a wavelength where the analyte exhibits strong absorbance, determined from its UV spectrum. ptfarm.pl Method validation is performed according to ICH guidelines to ensure the method is selective, precise, accurate, and linear over the desired concentration range. rjptonline.orgmdpi.com
Table 1: Typical Starting Parameters for HPLC Method Development
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile and/or Methanol with a Phosphate Buffer | Elutes the analyte; the buffer controls pH and improves peak shape. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient is better for complex mixtures with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV/VIS at a specific λ (e.g., 220-280 nm) | Detects the analyte based on its absorbance of UV light. |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Affects retention time and selectivity. |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cerealsgrains.org this compound, as an ethyl ester, is expected to have sufficient volatility for GC analysis. This method is particularly useful for assessing purity and quantifying the compound, especially if potential impurities are also volatile. researchgate.net
A typical GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. nih.gov A common stationary phase for this type of analysis would be a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS). chromforum.org The column oven temperature is often programmed to ramp from a lower to a higher temperature to effectively separate compounds with different boiling points. chromforum.org A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range, while a Mass Spectrometer (MS) detector is used for identification. researchgate.net
Table 2: Representative Parameters for GC Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Inlet Temp. | 250-280 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 60 °C to 250 °C at 10 °C/min) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for quantification; MS for identification. |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of reactions. itwreagents.comchemscene.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. researchgate.netthieme.de
The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Visualization of the separated spots is often achieved under UV light, as pyridine-containing compounds are typically UV-active. researchgate.net By comparing the spot corresponding to the product with those of the starting materials, a chemist can qualitatively assess the reaction's completion. nih.gov
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both the quantification and structural identification of components in a mixture.
GC-MS and LC-MS Methodologies
Coupling chromatography with mass spectrometry (MS) is a cornerstone of modern analytical chemistry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing complex mixtures containing this compound.
GC-MS is ideal for identifying volatile components in a sample. nih.gov The gas chromatograph separates the mixture, and each eluting compound is then introduced into the mass spectrometer. nih.gov Electron Ionization (EI) is a common ionization technique used in GC-MS, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for identification through library matching. nih.govresearchgate.net This is particularly useful for identifying reaction byproducts or degradation products of the target compound. researchgate.net
LC-MS extends the capabilities of MS to a wider range of compounds, including those that are non-volatile or thermally labile. biotage.co.jp For a compound like this compound, LC-MS can be used to determine its molecular weight and obtain structural information from its fragmentation patterns. researchgate.net Electrospray Ionization (ESI) is a soft ionization technique frequently used in LC-MS that typically produces a protonated molecular ion [M+H]+, providing clear molecular weight information. mdpi.com Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, yielding data that helps in elucidating the compound's structure. nih.gov
Table 3: Comparison of GC-MS and LC-MS for Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range, including non-volatile and thermally labile compounds. |
| Ionization Method | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or APCI. |
| Information Provided | Provides a reproducible fragmentation pattern for library matching. | Provides molecular weight ([M+H]+) and structural data via MS/MS. |
| Primary Application | Identification of volatile impurities and byproducts. | Purity confirmation, molecular weight determination, and structural analysis of main products and non-volatile impurities. mdpi.combiotage.co.jp |
LC-NMR Applications for Structural Confirmation in Mixtures
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the superior separation capabilities of HPLC with the definitive structure elucidation power of NMR spectroscopy. mdpi.com This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, eliminating the need for laborious isolation of each component. mdpi.com
For a novel compound like this compound, LC-NMR could be used to unambiguously confirm its structure in a complex reaction mixture or a crude product. The system can be operated in different modes, such as on-flow (continuous measurement) or stopped-flow (the HPLC flow is stopped when a peak of interest is in the NMR flow cell to allow for longer acquisition times and more complex NMR experiments, like 2D NMR). nih.gov The use of advanced NMR techniques like 1H-13C HMBC in an LC-NMR setup can provide detailed connectivity information, confirming the arrangement of the methoxy (B1213986) group, the pyridine ring, and the ethyl propionate (B1217596) side chain without prior purification. ipb.pt This makes LC-NMR an exceptionally powerful tool in chemical research for the rapid and confident structural characterization of compounds in complex matrices. mdpi.com
Spectrophotometric Quantification Methods in Research Settings
In the realm of scientific research, the accurate quantification of compounds is paramount. For novel molecules like this compound, the development of reliable analytical methods is a crucial first step. Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, offers a straightforward and accessible technique for determining the concentration of an analyte in a solution. longdom.orgsemanticscholar.org This method is predicated on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species. longdom.org The development of a spectrophotometric method is a systematic process that involves several key stages, from initial spectral analysis to the creation of a calibration curve for quantification.
The initial phase in developing a spectrophotometric method is to determine the absorption spectrum of this compound in a suitable solvent. The choice of solvent is critical, as it can influence the position and intensity of the absorption bands. libretexts.org Common solvents for UV-Vis spectroscopy include ethanol (B145695), methanol, and acetonitrile, selected for their transparency in the UV range. researchgate.net
For a compound like this compound, which contains a substituted pyridine ring, the UV spectrum is expected to show characteristic absorption bands. The pyridine moiety itself exhibits absorption maxima around 254 nm. sielc.comresearchgate.net The presence of substituents, such as the methoxy and ethyl propionate groups, will influence the electronic transitions and thus the absorption spectrum. For instance, studies on other methoxy-substituted pyridine derivatives have reported absorption maxima in the range of 224-332 nm, depending on the specific substitutions and the solvent used. researchgate.net Therefore, a wavelength scan, typically from 200 to 400 nm, would be performed to identify the wavelength of maximum absorbance (λmax) for this compound. This λmax is the optimal wavelength for quantitative analysis as it provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.
Once the λmax is established, a series of standard solutions of this compound with known concentrations are meticulously prepared. hunterlab.com The absorbance of each standard solution is then measured at the predetermined λmax. A calibration curve is subsequently constructed by plotting the absorbance values on the y-axis against the corresponding concentrations on the x-axis. hunterlab.comlabmanager.com For a method to be considered reliable for quantification, this plot should yield a straight line that passes through the origin, demonstrating a direct and linear relationship between absorbance and concentration over a specific range.
The linearity of the calibration curve is a critical parameter in method validation. A key metric for assessing this linearity is the coefficient of determination (R²). An R² value close to 1.00 indicates a strong linear correlation between concentration and absorbance, which is essential for the accurate determination of unknown concentrations.
The following interactive data table represents a hypothetical calibration curve for the spectrophotometric quantification of this compound. It illustrates the expected linear relationship between concentration and absorbance.
Once the calibration curve is established, the concentration of this compound in an unknown sample can be determined by measuring its absorbance at the same λmax and interpolating the concentration from the linear regression equation of the calibration curve. hunterlab.com Further validation of the method would involve assessing parameters such as accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability and robustness of the analytical procedure for research applications. labmanager.com
Patent Landscape and Industrial Research Perspectives on Ethyl 3 6 Methoxy 3 Pyridyl Propionate
Analysis of Patent Claims Related to the Synthesis of Pyridyl Propionate (B1217596) Derivatives
The synthesis of pyridyl propionate derivatives is a subject of considerable interest within the chemical and pharmaceutical industries, as evidenced by numerous patents detailing various synthetic methodologies. Although a specific patent for the synthesis of Ethyl 3-(6-methoxy-3-pyridyl)propionate is not prominently featured in the public domain, an examination of patents for structurally analogous compounds reveals common and innovative synthetic strategies.
A notable example is found in the patent for the preparation of Ethyl 3-(pyridin-2-ylamino)propanoate (CN104926717A). google.com This patent discloses a one-step synthesis method involving the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674). google.com Key aspects of the patented process include the use of trifluoromethanesulfonic acid as a catalyst and anhydrous ethanol (B145695) as a solvent. google.com The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours. google.com This method is claimed to offer advantages such as readily available raw materials, a simple and convenient synthesis process, high product purity, and environmental friendliness, making it suitable for industrial-scale production. google.com
While this patent pertains to an amino-substituted pyridyl propionate, the fundamental reaction—a Michael addition of a substituted pyridine (B92270) derivative to an acrylate ester—is a plausible and efficient route for the synthesis of other pyridyl propionate derivatives. For the synthesis of this compound, a similar approach could be envisioned, starting from 3-amino-6-methoxypyridine or a related derivative.
Further insights can be gleaned from research on the synthesis of more complex molecules containing the 6-methoxypyridin-3-yl moiety. For instance, the synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist, involves the construction of the substituted pyridine core at an early stage. This highlights the importance of this structural motif as a building block in the synthesis of pharmacologically active compounds.
The table below summarizes a representative patented synthetic approach for a related pyridyl propionate derivative, which can be considered analogous for the target compound.
| Patent Number | Compound | Key Reactants | Catalyst/Solvent | Key Conditions | Claimed Advantages |
| CN104926717A | Ethyl 3-(pyridin-2-ylamino)propanoate | 2-aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid / Anhydrous ethanol | 120-160°C, 16-20h, N2 atmosphere | Simple process, high purity, cost-effective, environmentally friendly |
Patented Applications as Chemical Intermediates in Industrial Processes
Pyridyl propionate derivatives are frequently cited in patent literature as valuable chemical intermediates, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the presence of the pyridine ring, a key pharmacophore in many bioactive molecules, combined with a versatile propionate side chain that allows for further chemical modifications.
Although patents specifically detailing the use of this compound as an intermediate are not readily identifiable, the applications of its structural analogs provide a strong indication of its potential industrial roles. For example, the aforementioned Ethyl 3-(pyridin-2-ylamino)propanoate serves as a crucial intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate. google.com This underscores the role of pyridyl propionates in the production of high-value pharmaceutical compounds.
The broader class of methoxypyridine derivatives, to which this compound belongs, is integral to the synthesis of a wide array of therapeutic agents. The methoxy (B1213986) group can influence the electronic properties and metabolic stability of the final drug molecule. Patents for various methoxypyridine-containing compounds demonstrate their application in areas such as neuroscience, oncology, and infectious diseases.
Given this context, this compound is likely to be a valuable intermediate for the synthesis of:
Novel pharmaceuticals: The 6-methoxypyridin-3-yl moiety could be incorporated into new drug candidates targeting a range of biological receptors and enzymes.
Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. The specific substitution pattern of the target compound could lead to the development of new agrochemicals with improved efficacy or safety profiles.
The following table illustrates patented applications of related chemical structures, suggesting potential, though not explicitly patented, uses for this compound.
| Compound Class | Patented Application | Therapeutic/Industrial Area | Example Final Product |
| Pyridyl Propionate Derivatives | Intermediate for anticoagulant | Cardiovascular | Dabigatran etexilate |
| Methoxypyridine Derivatives | Intermediate for kinase inhibitors | Oncology | Various targeted therapies |
| Pyridine-based Compounds | Intermediate for fungicides | Agrochemical | Boscalid |
Trends in Intellectual Property for Methoxy-Pyridyl Propionate Derivatives
The intellectual property landscape for pyridine derivatives is dynamic and reflects the ongoing search for new and improved therapeutic agents and agrochemicals. While specific trend data for methoxy-pyridyl propionate derivatives is not aggregated, broader trends for pyridine-containing compounds offer valuable insights.
A general trend in the pharmaceutical industry is the focus on developing compounds with improved selectivity and reduced off-target effects. The substitution pattern on the pyridine ring, including the position and nature of groups like the methoxy and propionate ester moieties, plays a critical role in achieving this. Consequently, there is sustained patenting activity around novel substituted pyridine scaffolds.
Key trends in the intellectual property for pyridine-based compounds include:
Focus on Kinase Inhibitors: A significant portion of recent patents for pyridine derivatives relates to their use as kinase inhibitors in oncology. The pyridine ring often serves as a key hydrogen-bonding motif in the ATP-binding pocket of kinases.
Neurological and Inflammatory Disorders: There is also a strong patenting trend for pyridine derivatives targeting CNS disorders and inflammatory conditions.
Process Patents: Alongside patents for new chemical entities, there is a continuous filing of process patents aimed at developing more efficient, cost-effective, and environmentally friendly methods for synthesizing key pyridine intermediates. This is exemplified by the patent for Ethyl 3-(pyridin-2-ylamino)propanoate, which emphasizes improvements in the manufacturing process. google.com
Geographical Distribution: A significant volume of patent applications for pyridine derivatives originates from major pharmaceutical and chemical manufacturing hubs, including the United States, Europe, China, and Japan. This reflects the global nature of research and development in these sectors.
For methoxy-pyridyl propionate derivatives specifically, it can be inferred that their intellectual property landscape will be shaped by the discovery of novel biological activities associated with this particular substitution pattern. As research uncovers new therapeutic or agrochemical applications for compounds containing the 6-methoxypyridin-3-yl propionate core, a corresponding increase in patent filings is anticipated. The value of these patents will likely reside in claims covering not only the final products but also the key intermediates and the synthetic routes used to produce them.
Emerging Research Frontiers and Future Directions in Pyridyl Propionate Chemistry
The field of pyridyl propionate (B1217596) chemistry, with compounds like Ethyl 3-(6-methoxy-3-pyridyl)propionate at its core, is entering a new era of innovation. Advances in computational chemistry, a renewed focus on environmental sustainability, and the development of sophisticated catalytic systems are paving the way for novel synthetic methods and applications. These emerging frontiers promise to enhance the efficiency with which these valuable chemical scaffolds are produced and to unlock new functionalities for materials and targeted synthesis.
Q & A
Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
